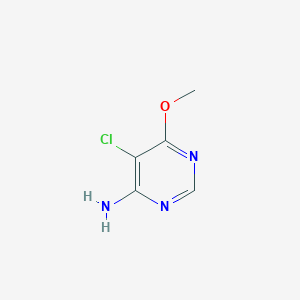![molecular formula C22H27N5O3S B2866185 2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide CAS No. 896310-66-0](/img/structure/B2866185.png)
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry and synthetic organic chemistry. Its structure includes a cyclohexyl group, a pyrrole ring, and a triazole ring linked through a sulfanyl bridge to an acetamide group, which is further substituted with two methoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole formation: : This intermediate is synthesized through a reaction between cyclohexylamine and 1H-pyrrole-2-carboxylic acid, followed by cyclization with triethyl orthoformate.
Sulfenylation: : The formed triazole intermediate is then reacted with sulfur dichloride to introduce the sulfanyl group.
Acylation: : The sulfanyl-triazole intermediate undergoes acylation with 2,4-dimethoxybenzoyl chloride in the presence of a base such as pyridine to form the final product.
Industrial Production Methods: The industrial synthesis of this compound might involve large-scale batch reactors ensuring controlled temperature and pH conditions. The solvents and reagents are recycled to enhance efficiency and reduce waste. Catalysts may be employed to improve reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions it Undergoes:
Oxidation: : This compound can undergo oxidation at the sulfanyl group to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the acetamide group or the aromatic methoxy groups, depending on the reagents used.
Substitution: : Nucleophilic substitution reactions can occur at the methoxy groups or the pyrrole ring.
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: : Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are often used.
Substitution: : Sodium hydride (NaH) in an aprotic solvent like DMF can facilitate nucleophilic substitution.
Oxidation: : Sulfoxide or sulfone derivatives.
Reduction: : Reduced forms of the acetamide group or demethoxylated derivatives.
Substitution: : Products where methoxy groups are replaced with other nucleophiles.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as an intermediate in the synthesis of more complex molecules, especially those containing heterocyclic motifs.
Biology: Potentially, this compound can be used in biological assays to study enzyme inhibition or as a scaffold for developing enzyme inhibitors.
Medicine: Its structure suggests potential use in designing drugs that target specific enzymes or receptors, given the importance of heterocyclic compounds in drug discovery.
Industry: It can be used in developing specialty chemicals with specific functional properties, leveraging its unique sulfanyl and acetamide groups.
Mecanismo De Acción
The compound’s effects likely involve binding to specific molecular targets, such as enzymes or receptors, through its triazole, pyrrole, and acetamide groups. These interactions can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds:
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide: : Similar structure without methoxy groups, potentially less potent.
2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide: : Contains only one methoxy group, possibly having different reactivity.
Uniqueness: The presence of both the cyclohexyl and methoxy groups in this compound might contribute to enhanced lipophilicity and membrane permeability, making it more effective in biological applications compared to its simpler analogs.
There you have it—a detailed exploration of the compound "2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide"
Propiedades
IUPAC Name |
2-[(5-cyclohexyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O3S/c1-29-17-10-11-18(19(14-17)30-2)23-20(28)15-31-22-25-24-21(16-8-4-3-5-9-16)27(22)26-12-6-7-13-26/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVANLGUYREYJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

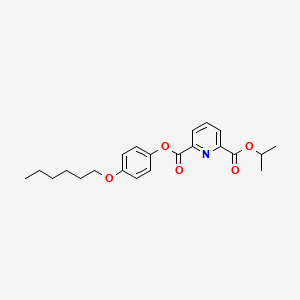
![N-(3-acetylphenyl)-2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2866106.png)

![2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B2866111.png)
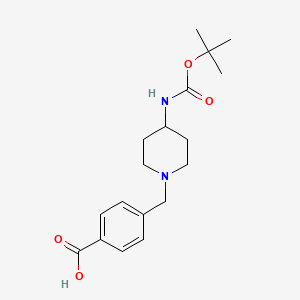
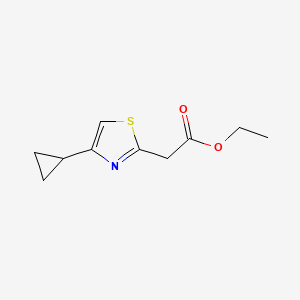
![8-((7-(2-fluorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2866114.png)
![4-(morpholine-4-sulfonyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]benzamide](/img/structure/B2866115.png)
![4-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2866116.png)
![[6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B2866117.png)
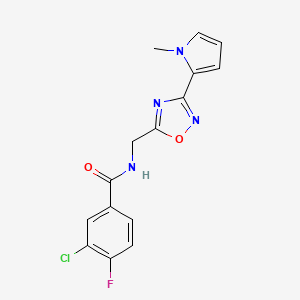
![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2866121.png)
